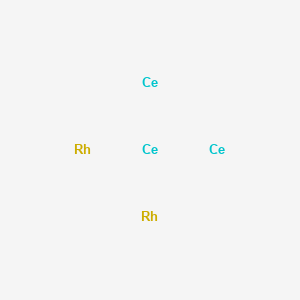
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol is an organic compound with the molecular formula C8H16O4 It is a derivative of 1,3-dioxane, characterized by the presence of two hydroxymethyl groups at the 5,5-positions and two methyl groups at the 2,2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and carboxylates are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to act as a versatile intermediate in various chemical and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-dioxane: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
5,5-Dimethyl-2-phenyl-1,3-dioxane: Contains a phenyl group, which alters its chemical properties and applications.
2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure but different substitution pattern.
Uniqueness
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility as an intermediate make it valuable in research and industrial applications.
Properties
CAS No. |
64821-60-9 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-5,5-dimethyl-1,3-dioxan-2-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-7(2)5-11-8(3-9,4-10)12-6-7/h9-10H,3-6H2,1-2H3 |
InChI Key |
TZVVZFJNGQILDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(CO)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
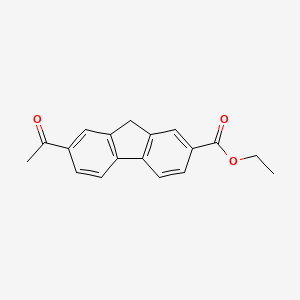
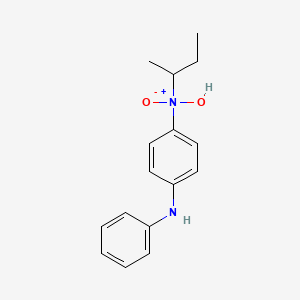
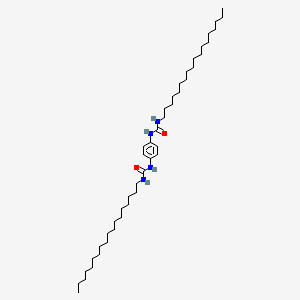
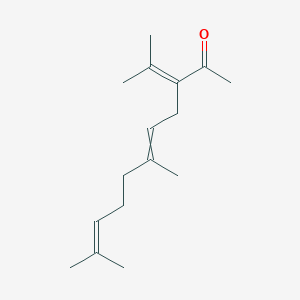
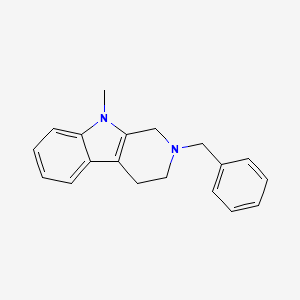
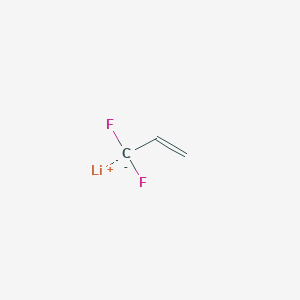
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)

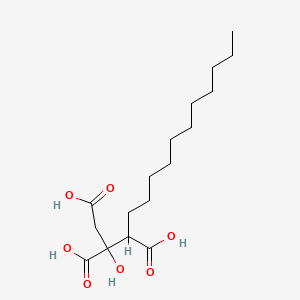
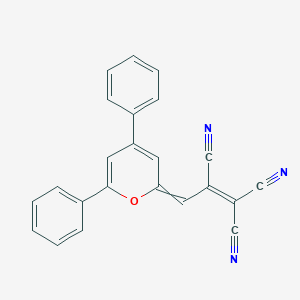
![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
